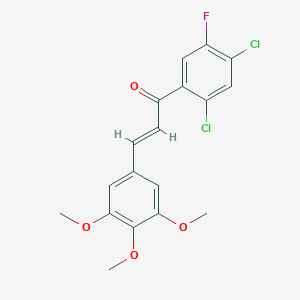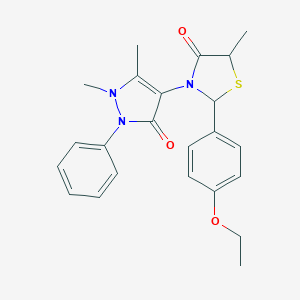![molecular formula C21H16ClFN4O2 B277799 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B277799.png)
3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in regulating cell growth and survival. By inhibiting this pathway, this compound induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has several biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and have anti-inflammatory properties. Additionally, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. Additionally, this compound has been found to have anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in some experiments.
Direcciones Futuras
There are several future directions for the research of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, future research could focus on improving its solubility in water to increase its bioavailability in lab experiments.
Métodos De Síntesis
The synthesis of 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-chlorobenzophenone to form 3-chloro-N-[2-(4-methoxyphenyl)-5-chloro-1-benzotriazol-yl]-4-methoxybenzamide. The final step involves the reaction of this intermediate with 4-fluoroaniline and potassium carbonate to form the desired compound.
Aplicaciones Científicas De Investigación
3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide has potential applications in scientific research as it has been found to exhibit anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propiedades
Nombre del producto |
3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C21H16ClFN4O2 |
Peso molecular |
410.8 g/mol |
Nombre IUPAC |
3-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H16ClFN4O2/c1-12-9-18-19(26-27(25-18)15-6-4-14(23)5-7-15)11-17(12)24-21(28)13-3-8-20(29-2)16(22)10-13/h3-11H,1-2H3,(H,24,28) |
Clave InChI |
VVTBDMAUYWQFJI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=C(C=C3)OC)Cl)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)




![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)





